L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine
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Overview
Description
L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine is a pentapeptide composed of the amino acids tryptophan, glycine, phenylalanine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity by automating the repetitive steps of activation, coupling, and deprotection.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can participate in substitution reactions where one amino acid is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Enzymatic methods or chemical synthesis can facilitate substitution reactions.
Major Products
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Restoration of methionine from its oxidized forms.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tryptophylglycylglycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
Met-enkephalin: A pentapeptide with a similar structure, composed of tyrosine, glycine, glycine, phenylalanine, and methionine.
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with methionine, leucine, and phenylalanine residues.
Properties
CAS No. |
60117-23-9 |
---|---|
Molecular Formula |
C29H36N6O6S |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C29H36N6O6S/c1-42-12-11-23(29(40)41)35-28(39)24(13-18-7-3-2-4-8-18)34-26(37)17-32-25(36)16-33-27(38)21(30)14-19-15-31-22-10-6-5-9-20(19)22/h2-10,15,21,23-24,31H,11-14,16-17,30H2,1H3,(H,32,36)(H,33,38)(H,34,37)(H,35,39)(H,40,41)/t21-,23-,24-/m0/s1 |
InChI Key |
WZOPWTYRUYVLKW-XWGVYQGASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
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